N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea
Description
Properties
IUPAC Name |
N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-9-8-10(2)17-13-12(9)14(21-20-13)18-16(23)19-15(22)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,17,18,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASYAMGRYVNWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=S)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329573 | |
| Record name | N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820083 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131945-11-4 | |
| Record name | N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using benzoyl chloride in the presence of a base such as pyridine.
Thiourea Formation: The final step involves the reaction of the intermediate with thiourea under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Cyclocondensation Reactions
The thiourea moiety facilitates cyclocondensation with α,β-unsaturated carbonyl compounds or nitrilimines to form fused heterocycles. For example:
-
Reaction with nitrilimines (e.g., nitrilimine 83 ) leads to regioselective 1,3-dipolar cycloaddition at the exocyclic double bond, forming spiro intermediates that rearrange into pyrazolylbenzimidazole derivatives (e.g., 86 ) .
-
Malononitrile and cyanoacetone react with the thiourea group to yield pyrazolo[3,4-b]pyridine derivatives (e.g., 15 ) through Michael addition, followed by cyclization under reflux conditions .
Table 1: Cyclocondensation reactions and products
| Reagent | Conditions | Product Class | Reference |
|---|---|---|---|
| Nitrilimine 83 | Microwave irradiation | Pyrazolylbenzimidazole 86 | |
| Malononitrile | Reflux in ethanol | Pyrazolo[3,4-b]pyridine 15 |
Reactions with Hydrazine Derivatives
The compound undergoes hydrazinolysis to form hydrazino intermediates, which further react to generate polycyclic systems:
-
Treatment with hydrazine hydrate replaces the methylthio group (-SMe) with hydrazine, yielding 8 .
-
Subsequent heterocyclization of 8 with benzoyl chloride or sodium pyruvate produces pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidines (e.g., 9 , 10 ) .
Key Pathway:
Nucleophilic Substitution and Ring Expansion
The thiourea group participates in nucleophilic substitution reactions:
-
Reaction with benzoyl chloride under acidic conditions replaces the thiourea sulfur, forming pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine 6 .
-
Acetic anhydride acetylates the thiourea nitrogen, generating methylthio-pyrazolo[3,4-d]pyrimidine 7 .
Table 2: Substitution reactions and outcomes
| Reagent | Product Structure | Reaction Type | Reference |
|---|---|---|---|
| Benzoyl chloride | Pyrimido-pyrimidine 6 | Nucleophilic acyl substitution | |
| Acetic anhydride | Acetylated pyrimidine 7 | Acetylation |
Biological Activity Correlations
While the query focuses on chemical reactivity, it is noteworthy that derivatives of this compound exhibit:
-
Antimicrobial activity : Pyrazolo[3,4-b]pyridines with thiourea substituents show efficacy against bacterial and fungal strains .
-
Anticancer potential : Structural analogs inhibit tyrosine kinases and demonstrate antiproliferative effects .
Structural and Spectroscopic Insights
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
- Mass Spectrometry (MS) : To determine molecular weight and purity.
- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that various thiourea derivatives showed promising inhibitory activity against Staphylococcus aureus and Escherichia coli .
- In vitro assays revealed that compounds similar to this compound possess effective antibacterial and antifungal activities .
Antioxidant Potential
Thiourea derivatives have also been evaluated for their antioxidant capabilities. The total antioxidant capacity (TAC) was assessed using methods like DPPH radical scavenging assays. Compounds structurally related to this compound demonstrated significant antioxidant activity .
Anti-inflammatory Effects
Recent studies suggest that some pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions this compound as a potential candidate for treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
In a comparative study of various thiourea derivatives, this compound was found to exhibit lower Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent .
Study 2: Antioxidant Activity Assessment
A recent investigation into the antioxidant properties of thiourea derivatives highlighted that this compound showed a notable ability to scavenge free radicals in vitro. This suggests its utility in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets can vary depending on the specific biological context and the type of cells or organisms involved .
Comparison with Similar Compounds
Thiourea Derivatives with Aromatic Substitutions
N-benzoyl-N'-phenylthiourea (BFTU)
- Structure : Features a phenyl group instead of the pyrazolopyridine moiety.
- Activity : Demonstrates moderate EGFR inhibition due to the planar phenyl ring, which engages in π-π stacking with receptor residues .
- Synthesis : Prepared via acylation of N-phenylthiourea with benzoyl chloride, yielding a single-step product .
Chloro-Substituted BFTU Derivatives (e.g., 2-Cl-BFTU, 3-Cl-BFTU)
- Structure : Chlorine atoms at ortho, meta, or para positions on the phenyl ring.
- Activity : 3-Cl-BFTU shows enhanced EGFR inhibition compared to BFTU, attributed to electron-withdrawing effects stabilizing receptor-ligand interactions .
- Comparison : The pyrazolopyridine core in the target compound may mimic the electronic effects of chlorine substituents while offering superior steric complementarity .
Pyrazolopyridine-Based Derivatives
N-(4,6-Dimethyl-1H-pyrazolopyridin-3-yl)benzamide (7b)
- Structure : Replaces the thiourea group with a benzamide (-CONH-) linker.
- Synthesis: Prepared via benzoylation of 3-amino-pyrazolopyridine using benzoyl chloride .
- Key Difference : The thiourea group in the target compound provides a more flexible and acidic -NH-CS-NH- motif, which may enhance binding to cysteine or serine residues in enzymes .
1-(4,6-Dimethyl-1H-pyrazolopyridin-3-yl)-3-phenylurea (6a)
- Structure : Contains a urea (-NH-CONH-) linker instead of thiourea.
- Activity : Shows lower EGFR inhibition compared to thiourea analogs, likely due to reduced hydrogen-bond acidity .
- Comparison: Thiourea’s sulfur atom increases electron-withdrawing effects and acidity (pKa ~2–4), improving interactions with basic amino acids in target proteins .
Heterocyclic Thiourea Derivatives
Pyrazolopyridine Sulphonamide Derivatives
- Structure : Features a sulfonamide (-SO₂NH₂) group attached to the pyrazolopyridine core.
- Activity : Demonstrates antimicrobial activity against Gram-positive bacteria .
3-Aminopyrazole and Diazepine Derivatives
- Structure : Derived from pyrazolopyridine via cyclization with hydrazine or thiourea .
- Activity : Varied biological activities, including anticonvulsant and antimicrobial effects.
- Comparison : The target compound’s thiourea group provides a distinct pharmacophore for kinase inhibition compared to fused diazepine or pyrimidine systems .
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Structural Advantages : The pyrazolopyridine-thiourea hybrid combines the electronic effects of the heterocycle with the hydrogen-bonding versatility of thiourea, making it a promising candidate for kinase-targeted therapies .
- Synthetic Feasibility : The compound can be synthesized using established methods for pyrazolopyridine functionalization, such as coupling with benzoyl isothiocyanate under mild conditions .
Biological Activity
N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15N5OS
- Molecular Weight : 325.4 g/mol
- Boiling Point : Information not available
- Melting Point : Information not available
Synthesis and Structure
The compound this compound can be synthesized through various methods involving the reaction of benzoyl isothiocyanate with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. This reaction typically occurs under controlled conditions to yield the desired thiourea derivative.
Anticancer Properties
Recent studies have indicated that compounds related to the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activities. For instance, this compound has shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Compounds within the pyrazolo[3,4-b]pyridine class have shown potential in inhibiting key inflammatory mediators.
- Inhibition of COX Enzymes :
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiourea derivatives:
| Compound | Structure | Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Pyrazolo[3,4-b]pyridine | Anticancer | 0.5 |
| Compound B | Benzamide derivative | Anti-inflammatory | 0.04 |
Q & A
Basic Research Questions
What synthetic routes are effective for preparing N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea?
Methodological Answer:
The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine precursor with a benzoyl thiourea derivative. For example:
Step 1: Synthesize 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine via cyclization of substituted hydrazines and ketones under acidic conditions .
Step 2: React the amine with benzoyl isothiocyanate (generated in situ from benzoyl chloride and ammonium thiocyanate in acetonitrile) to form the thiourea linkage .
Key Considerations:
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to ensure completion.
How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for characteristic signals:
- Pyrazole protons: δ 6.5–7.5 ppm (aromatic region).
- Thiourea NH protons: δ 10–12 ppm (broad singlets) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Intramolecular hydrogen bonds (e.g., N–H···O/S) may distort bond lengths, requiring careful interpretation .
What solubility and stability challenges arise during experimental handling?
Methodological Answer:
- Solubility:
- Stability:
Advanced Research Questions
How can computational methods (e.g., docking, DFT) predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking:
- DFT Calculations:
How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Example: Discrepancy in C=O bond length (longer in X-ray due to hydrogen bonding vs. shorter in IR/NMR).
What strategies optimize the compound’s bioactivity through structural modifications?
Methodological Answer:
- SAR Studies:
- Biological Testing:
How to design a crystallization protocol for high-purity single crystals?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
